Methyl 3-(hydroxymethyl)isonicotinate
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Overview
Description
Methyl 3-(hydroxymethyl)isonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by a pyridine ring substituted with a methyl ester and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(hydroxymethyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(hydroxymethyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: 3-(Carboxymethyl)isonicotinic acid.
Reduction: 3-(Hydroxymethyl)isonicotinol.
Substitution: Various substituted derivatives of the pyridine ring.
Scientific Research Applications
Methyl 3-(hydroxymethyl)isonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(hydroxymethyl)isonicotinate is not fully understood. it is believed to interact with specific molecular targets, leading to various biological effects. For instance, in pest management, it acts as a semiochemical, influencing the behavior of insects such as thrips .
Comparison with Similar Compounds
Methyl isonicotinate: Similar structure but lacks the hydroxymethyl group.
Methyl nicotinate: Similar ester group but different substitution pattern on the pyridine ring.
Uniqueness: Methyl 3-(hydroxymethyl)isonicotinate is unique due to the presence of both a hydroxymethyl group and a methyl ester on the pyridine ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
methyl 3-(hydroxymethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-2-3-9-4-6(7)5-10/h2-4,10H,5H2,1H3 |
InChI Key |
YPUHXPUBXONHIK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=NC=C1)CO |
Origin of Product |
United States |
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